1-(4-Hydroxyphenyl)hexan-1-one (CAS 2589-72-2), commonly referred to as 4'-hydroxyhexanophenone, is a mid-chain alkyl phenolic ketone utilized primarily as a critical intermediate in advanced materials and specialty chemical synthesis. Featuring a para-substituted phenol ring and a six-carbon (hexanoyl) acyl chain, it provides a highly specific balance of lipophilicity, thermal processability, and reactivity. In industrial procurement, it is highly valued as the direct precursor to 4-hexylphenol via reduction, a structural motif that is absolutely essential for the assembly of nematic liquid crystals and photoresponsive surfactants . Its defined alkyl chain length offers predictable steric and hydrophobic properties that shorter or longer homologues simply cannot replicate in formulation or material science workflows.
Substituting 1-(4-Hydroxyphenyl)hexan-1-one with the more common and inexpensive 4'-hydroxyacetophenone (C2) or the longer 4'-hydroxyoctanophenone (C8) routinely fails in application-critical workflows. The length of the alkyl chain directly dictates the molecular aspect ratio and the Hydrophilic-Lipophilic Balance (HLB) of downstream products [1]. For instance, reducing 4'-hydroxyacetophenone yields 4-ethylphenol, which completely lacks the necessary hydrophobic tail length to stabilize smectic or nematic liquid crystal phases. Conversely, substituting with the C8 homologue excessively increases lipophilicity and alters the melting point, which can disrupt the clearing point of liquid crystal blends or cause unwanted precipitation in surfactant formulations . Consequently, the C6 hexanoyl chain is a strict, non-interchangeable structural requirement for specific mesogenic and interfacial applications.
Thermal properties significantly impact the manufacturability and solvent compatibility of phenolic ketones during scale-up. 1-(4-Hydroxyphenyl)hexan-1-one exhibits a melting point of approximately 63 °C . In direct comparison, the widely used shorter-chain baseline comparator, 4'-hydroxyacetophenone, has a significantly higher melting point of 109–111 °C. This substantial reduction in melting temperature for the hexanoyl derivative enhances its solubility in standard organic solvents (such as methanol and dichloromethane) at ambient temperatures and reduces the thermal energy required for melt-phase reactions.
| Evidence Dimension | Melting Point |
| Target Compound Data | ~63 °C |
| Comparator Or Baseline | 4'-hydroxyacetophenone (~109–111 °C) |
| Quantified Difference | ~46 °C reduction in melting point |
| Conditions | Standard atmospheric pressure, crystalline solid state |
A lower melting point facilitates easier dissolution and lowers the energy barrier for processing, reducing the risk of thermal degradation during industrial scale-up.
The hexanoyl chain imparts a specific hydrophobic character that is critical for partitioning in biphasic systems and non-polar matrices. 1-(4-Hydroxyphenyl)hexan-1-one has a calculated LogP of approximately 3.15–3.20 [1]. In contrast, 4'-hydroxyacetophenone possesses a LogP of only ~1.35 [1]. This nearly 1.8-unit increase in LogP means the hexanoyl derivative is orders of magnitude more lipophilic, which is a decisive factor when formulating oil-soluble antioxidants, lipophilic prodrugs, or when requiring high solubility in non-polar resin matrices where shorter chains would phase-separate.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
| Target Compound Data | LogP ~3.15 - 3.20 |
| Comparator Or Baseline | 4'-hydroxyacetophenone (LogP ~1.35) |
| Quantified Difference | +1.8 to +1.85 LogP units |
| Conditions | Standard predictive models (XLogP3) at 25 °C |
The precise lipophilicity of the C6 chain ensures optimal partitioning and solubility in hydrophobic industrial formulations where shorter chains would fail to integrate.
In the synthesis of advanced materials, 1-(4-Hydroxyphenyl)hexan-1-one is the obligatory precursor for 4-hexylphenol via Clemmensen or Wolff-Kishner reduction. The resulting 6-carbon alkyl tail provides the exact molecular aspect ratio required to induce stable nematic liquid crystal phases [1]. Utilizing 4'-hydroxyacetophenone yields 4-ethylphenol, which provides a C2 tail that is structurally insufficient to support the anisotropic intermolecular forces necessary for liquid crystal mesophase formation, rendering it completely useless for this specific material science application.
| Evidence Dimension | Downstream Alkyl Tail Length |
| Target Compound Data | Yields C6 tail (4-hexylphenol) |
| Comparator Or Baseline | 4'-hydroxyacetophenone yields C2 tail (4-ethylphenol) |
| Quantified Difference | Addition of 4 methylene units to the hydrophobic tail |
| Conditions | Post-reduction application in liquid crystal synthesis |
Procurement of the C6 ketone is strictly necessary for synthesizing mesogens, as shorter chains fundamentally fail to form functional liquid crystal phases.
This application directly follows from the compound's role as a precursor to 4-hexylphenol. The C6 alkyl chain is perfectly sized to provide the necessary molecular aspect ratio and clearing point stability for advanced nematic liquid crystal mixtures used in display technologies, where shorter C2 or C4 chains fail to induce the mesophase [1].
1-(4-Hydroxyphenyl)hexan-1-one is the optimal starting material for synthesizing light-sensitive emulsifiers, such as sodium 4-hexylphenylazosulfonate. The hexyl chain provides the precise Hydrophilic-Lipophilic Balance (HLB) required to stabilize water-in-oil microemulsions that can be destabilized on demand via UV irradiation, a property directly tied to its specific LogP [2].
Because of its specific LogP (~3.2) and lower melting point compared to acetophenone derivatives, this compound is an ideal intermediate for synthesizing lipophilic phenolic antioxidants and antimicrobial agents that must partition effectively into the oil phase of complex cosmetic or industrial emulsion formulations without precipitating [1].
Irritant